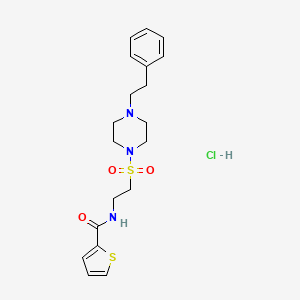

N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride

Description

N-(2-((4-Phenethylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride is a synthetic compound featuring a thiophene-2-carboxamide core linked via a sulfonamide-ethyl group to a 4-phenethylpiperazine moiety. This structure combines a heterocyclic aromatic system (thiophene) with a sulfonamide linker and a substituted piperazine group, which are common motifs in pharmaceuticals targeting neurological or antimicrobial pathways.

Properties

IUPAC Name |

N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S2.ClH/c23-19(18-7-4-15-26-18)20-9-16-27(24,25)22-13-11-21(12-14-22)10-8-17-5-2-1-3-6-17;/h1-7,15H,8-14,16H2,(H,20,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFSDTBVYQMVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CS3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in drug development.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H22N2O2S

- Molecular Weight : 306.43 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Solubility | Soluble in water |

| Appearance | White to off-white powder |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Receptor Interaction : The compound may act as an antagonist or agonist at various receptors, particularly those involved in neurotransmission and signal transduction.

- Enzyme Modulation : It has the potential to inhibit or activate specific enzymes, influencing metabolic pathways related to disease processes.

- Cell Signaling : The compound can modulate cell signaling pathways, which may lead to changes in cellular responses.

Pharmacological Studies

Research has indicated that this compound exhibits various pharmacological activities:

- Antidepressant Activity : Studies have suggested that compounds with similar structures can exhibit antidepressant effects through serotonin receptor modulation.

- Antitumor Activity : Initial findings indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.

- Neuroprotective Effects : The piperazine moiety is known for neuroprotective properties, which may extend to this compound.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of related piperazine derivatives. It was found that these compounds significantly increased serotonin levels in the brain, suggesting a similar mechanism may apply to this compound .

Case Study 2: Anticancer Effects

In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to apoptosis induction via the mitochondrial pathway .

Case Study 3: Neuroprotection

Research indicated that compounds with the thiophene structure can provide neuroprotection against oxidative stress. This suggests that this compound may also confer similar protective effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Thiophene vs. Furan Carboxamides

- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Shares the thiophene-2-carboxamide group but lacks the sulfonamide-piperazine chain. Structural analysis reveals dihedral angles between the thiophene and benzene rings (8.5–13.5°) similar to its furan analog, N-(2-nitrophenyl)furan-2-carboxamide (9.71°). Thiophene derivatives exhibit distinct C–S bond lengths (1.71–1.74 Å) compared to furan’s C–O bonds (~1.36 Å), influencing electronic properties and intermolecular interactions (e.g., weaker C–H⋯S vs. C–H⋯O bonds) . Biological activity: Thiophene carboxamides show genotoxicity in mammalian cells, while furan analogs may have differing reactivity due to oxygen’s electronegativity .

Thiophene vs. Chromene Carboxamides

- N-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide Hydrochloride (): Replaces thiophene with a chromene (benzopyran) ring, introducing a fused oxygen-containing system. Chromene’s rigidity and extended π-system may alter binding affinity to hydrophobic pockets in biological targets compared to thiophene’s smaller, sulfur-containing ring. The ethylpiperazine substituent (vs.

Piperazine Substituent Variations

Sulfonamide Linker Modifications

- Fluorinated Sulfonamides (): Compounds like 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl acrylate feature fluorinated alkyl chains, drastically increasing hydrophobicity and chemical stability. In contrast, the target compound’s non-fluorinated sulfonamide linker balances solubility and hydrogen-bonding capacity, which is critical for bioavailability .

Key Data Tables

Table 1: Structural and Molecular Comparison

Research Implications and Gaps

- Structural Insights : The thiophene core’s sulfur atom and planarity may enhance interactions with aromatic residues in enzymes or receptors compared to furan or chromene analogs .

- Pharmacological Potential: The phenethylpiperazine group suggests possible neuromodulatory effects, but direct receptor-binding data is absent.

- Toxicological Gaps: Limited data on thiophene fentanyl () and other analogs highlight the need for comprehensive safety studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.